molecular formula C14H14FNO B1319328 2-(2,4-Dimethylphenoxy)-5-fluoroaniline CAS No. 937596-37-7

2-(2,4-Dimethylphenoxy)-5-fluoroaniline

Cat. No.: B1319328
CAS No.: 937596-37-7
M. Wt: 231.26 g/mol
InChI Key: YKPKOVPPTGYZSG-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-5-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It features a phenoxy group substituted with two methyl groups at the 2 and 4 positions, and a fluorine atom at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenoxy)-5-fluoroaniline typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method is the reaction of 2,4-dimethylphenol with 5-fluoro-2-nitroaniline in the presence of a base such as potassium carbonate (K_2CO_3) and a copper catalyst. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-5-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as hydrogen gas (H_2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH_4) are used.

    Substitution: Reagents like bromine (Br_2) or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)-5-fluoroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for studying biological pathways.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)-5-fluoroaniline involves its interaction with specific molecular targets. The phenoxy and fluoro groups can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the phenoxy and fluoro groups, which can impart distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(15)8-12(14)16/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPKOVPPTGYZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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